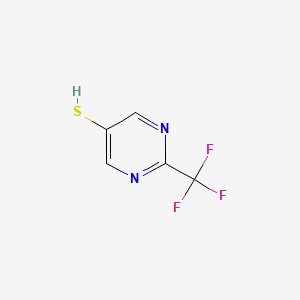
5-Pyrimidinethiol, 2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)pyrimidine-5-thiol is a heterocyclic compound characterized by a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a thiol group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)pyrimidine-5-thiol typically involves cyclization reactions. One common method is the [4+2] cyclization of 2-trifluoromethyl 1,3-diazabutadienes . Another approach involves the direct interaction of 2-halo derivatives with sulfur-containing reagents . These reactions are often carried out under mild conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for 2-(trifluoromethyl)pyrimidine-5-thiol are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrimidine-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different sulfur-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Trifluoromethyl)pyrimidine-5-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)pyrimidine-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
Uniqueness
2-(Trifluoromethyl)pyrimidine-5-thiol is unique due to the specific positioning of the trifluoromethyl and thiol groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiol group provides reactive sites for further chemical modifications .
Properties
Molecular Formula |
C5H3F3N2S |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-thiol |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)4-9-1-3(11)2-10-4/h1-2,11H |
InChI Key |
NZDHMQXRTDJDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















